molecular formula C38H50I6N6O19 B12735150 1,3-Benzenedicarboxamide, 5,5'-(oxybis((1-oxo-2,1-ethanediyl)(methylimino)))bis(N,N'-bis(2,3-dihydroxy-1-(hydroxymethyl)propyl)-2,4,6-triiodo-, stereoisomer CAS No. 80909-30-4

1,3-Benzenedicarboxamide, 5,5'-(oxybis((1-oxo-2,1-ethanediyl)(methylimino)))bis(N,N'-bis(2,3-dihydroxy-1-(hydroxymethyl)propyl)-2,4,6-triiodo-, stereoisomer

Cat. No.: B12735150
CAS No.: 80909-30-4
M. Wt: 1656.3 g/mol
InChI Key: CGIULJHSBNHLGG-YWCGHJHESA-N
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Description

1,3-Benzenedicarboxamide, 5,5’-(oxybis((1-oxo-2,1-ethanediyl)(methylimino)))bis(N,N’-bis(2,3-dihydroxy-1-(hydroxymethyl)propyl)-2,4,6-triiodo-, stereoisomer is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate molecular structure, which includes multiple functional groups and stereoisomers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenedicarboxamide, 5,5’-(oxybis((1-oxo-2,1-ethanediyl)(methylimino)))bis(N,N’-bis(2,3-dihydroxy-1-(hydroxymethyl)propyl)-2,4,6-triiodo-, stereoisomer typically involves multi-step organic reactions. These reactions may include:

    Amidation: Formation of amide bonds between carboxylic acids and amines.

    Oxidation: Introduction of oxygen atoms into the molecule.

    Iodination: Incorporation of iodine atoms into the aromatic rings.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenedicarboxamide, 5,5’-(oxybis((1-oxo-2,1-ethanediyl)(methylimino)))bis(N,N’-bis(2,3-dihydroxy-1-(hydroxymethyl)propyl)-2,4,6-triiodo-, stereoisomer can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biology, the compound may be studied for its potential interactions with biological molecules such as proteins and nucleic acids. Its multiple functional groups and stereoisomers make it a valuable tool for probing biological systems.

Medicine

In medicine, the compound may be investigated for its potential therapeutic properties. Its ability to interact with various molecular targets could lead to the development of new drugs or diagnostic agents.

Industry

In industry, the compound may be used in the production of advanced materials, such as polymers and coatings. Its unique properties could enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism of action of 1,3-Benzenedicarboxamide, 5,5’-(oxybis((1-oxo-2,1-ethanediyl)(methylimino)))bis(N,N’-bis(2,3-dihydroxy-1-(hydroxymethyl)propyl)-2,4,6-triiodo-, stereoisomer involves its interaction with specific molecular targets. These interactions may include:

    Binding to proteins: Modulating their activity or stability.

    Interacting with nucleic acids: Affecting gene expression or replication.

    Participating in redox reactions: Influencing cellular redox balance.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,3-Benzenedicarboxamide, 5,5’-(oxybis((1-oxo-2,1-ethanediyl)(methylimino)))bis(N,N’-bis(2,3-dihydroxy-1-(hydroxymethyl)propyl)-2,4,6-triiodo-, stereoisomer include:

    1,3-Benzenedicarboxamide derivatives: Compounds with similar core structures but different functional groups.

    Triiodoaromatic compounds: Compounds with three iodine atoms attached to an aromatic ring.

    Polyhydroxy compounds: Molecules with multiple hydroxyl groups.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and stereoisomers, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

80909-30-4

Molecular Formula

C38H50I6N6O19

Molecular Weight

1656.3 g/mol

IUPAC Name

5-[(2-hydroxycyclopropyl)-[N-(2-hydroxycyclopropyl)-2,4,6-triiodo-3-(1,3,4-trihydroxybutan-2-ylcarbamoyl)-5-[[(2R)-1,3,4-trihydroxybutan-2-yl]carbamoyl]anilino]oxyamino]-2,4,6-triiodo-3-N-(1,3,4-trihydroxybutan-2-yl)-1-N-[(2R)-1,3,4-trihydroxybutan-2-yl]benzene-1,3-dicarboxamide

InChI

InChI=1S/C38H50I6N6O19/c39-27-23(35(65)45-11(3-51)19(61)7-55)29(41)33(30(42)24(27)36(66)46-12(4-52)20(62)8-56)49(15-1-17(15)59)69-50(16-2-18(16)60)34-31(43)25(37(67)47-13(5-53)21(63)9-57)28(40)26(32(34)44)38(68)48-14(6-54)22(64)10-58/h11-22,51-64H,1-10H2,(H,45,65)(H,46,66)(H,47,67)(H,48,68)/t11-,12?,13-,14?,15?,16?,17?,18?,19?,20?,21?,22?/m1/s1

InChI Key

CGIULJHSBNHLGG-YWCGHJHESA-N

Isomeric SMILES

C1C(C1O)N(C2=C(C(=C(C(=C2I)C(=O)NC(CO)C(CO)O)I)C(=O)N[C@H](CO)C(CO)O)I)ON(C3CC3O)C4=C(C(=C(C(=C4I)C(=O)NC(CO)C(CO)O)I)C(=O)N[C@H](CO)C(CO)O)I

Canonical SMILES

C1C(C1O)N(C2=C(C(=C(C(=C2I)C(=O)NC(CO)C(CO)O)I)C(=O)NC(CO)C(CO)O)I)ON(C3CC3O)C4=C(C(=C(C(=C4I)C(=O)NC(CO)C(CO)O)I)C(=O)NC(CO)C(CO)O)I

Origin of Product

United States

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